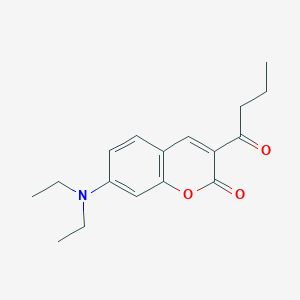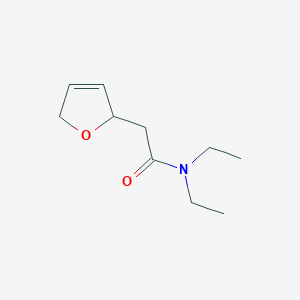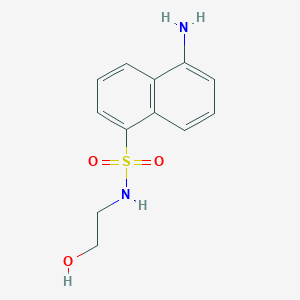
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one typically involves the acylation of 7-(diethylamino)-2H-1-benzopyran-2-one with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Butanoyl-7-hydroxy-2H-chromen-2-one: A similar compound with a hydroxyl group instead of a diethylamino group.
3-Acetyl-7-(diethylamino)-2H-1-benzopyran-2-one: A compound with an acetyl group instead of a butanoyl group.
Uniqueness
3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one is unique due to the presence of both the butanoyl and diethylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
483317-73-3 |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-butanoyl-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C17H21NO3/c1-4-7-15(19)14-10-12-8-9-13(18(5-2)6-3)11-16(12)21-17(14)20/h8-11H,4-7H2,1-3H3 |
InChI Key |
ZKFYJKYOPVGWRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Diphenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B12581138.png)

![1-(Propan-2-yl)-3-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12581153.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methyl-N-(2-phenylethyl)pyridin-2-amine](/img/structure/B12581168.png)
![Dimethyl 2,2'-[(4-fluorophenyl)bismuthanediyl]dibenzoate](/img/structure/B12581175.png)
![Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester](/img/structure/B12581178.png)




propanedinitrile](/img/structure/B12581234.png)

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)

